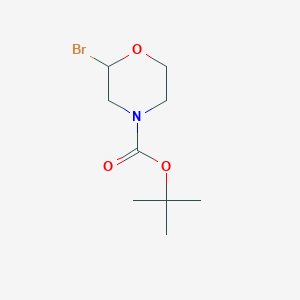

N-Boc-2-bromomorpholine

Description

Contextualization within Halogenated Heterocycles Research

Halogenated heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug discovery. The incorporation of a halogen atom, such as bromine, into a heterocyclic scaffold can significantly influence the molecule's physicochemical and biological properties. This can include effects on lipophilicity, metabolic stability, and binding affinity to biological targets. The substitution of a morpholine (B109124) ring with a halogen, particularly at the 2-position, introduces a reactive handle that can be exploited for further chemical transformations. e3s-conferences.org This strategic placement allows for a variety of coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. Research into halogenated morphine derivatives, for instance, has demonstrated the utility of halogen atoms in modifying the properties of complex alkaloids. scilit.com

Significance of Morpholine Derivatives in Synthetic Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. acs.orgchemrxiv.org Its presence can confer favorable properties such as improved aqueous solubility, reduced pKa, and enhanced metabolic stability. acs.org The flexible yet defined conformation of the morpholine ring allows it to act as a versatile building block in the design of new therapeutic agents targeting a wide range of diseases. e3s-conferences.orgacs.org The synthesis of substituted morpholines is therefore a significant area of research, with numerous methods being developed to access diverse derivatives. chemrxiv.orgresearchgate.netresearchgate.net These synthetic efforts often focus on creating intermediates that can be readily functionalized, highlighting the importance of compounds like N-Boc-2-bromomorpholine.

Role of N-Boc Protection in Facilitating Complex Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.netorganic-chemistry.org Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions (including basic and nucleophilic environments), and facile removal under mild acidic conditions. organic-chemistry.orgresearchgate.net In the context of morpholine chemistry, the N-Boc group allows for selective reactions at other positions of the ring without interference from the nitrogen atom's nucleophilicity. unimi.it This is crucial when performing reactions such as the introduction or subsequent transformation of the 2-bromo substituent. The use of the Boc group is a key strategy in multi-step syntheses, enabling the construction of complex and highly functionalized morpholine derivatives. unimi.itnih.gov

Data on Related N-Boc-Morpholine Derivatives

Due to the limited availability of specific experimental data for N-Boc-2-bromomorpholine in public literature, the following tables provide information on closely related and well-characterized N-Boc-morpholine derivatives to illustrate the general physicochemical properties of this class of compounds.

Table 1: Properties of (R)-N-Boc-2-hydroxymethylmorpholine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | nih.gov |

| Molecular Formula | C₁₀H₁₉NO₄ | nih.gov |

| Molecular Weight | 217.26 g/mol | nih.gov |

| CAS Number | 135065-71-3 | nih.gov |

| Appearance | Colorless viscous oil that may crystallize upon standing | |

Table 2: Properties of 4-Boc-2-morpholinecarbaldehyde

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl 2-formylmorpholine-4-carboxylate | nih.gov |

| Molecular Formula | C₁₀H₁₇NO₄ | nih.gov |

| Molecular Weight | 215.25 g/mol | nih.gov |

| CAS Number | 218594-02-6 | nih.gov |

| Synonyms | N-Boc-2-morpholinecarbaldehyde | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H16BrNO3 |

|---|---|

Molecular Weight |

266.13 g/mol |

IUPAC Name |

tert-butyl 2-bromomorpholine-4-carboxylate |

InChI |

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(12)11-4-5-13-7(10)6-11/h7H,4-6H2,1-3H3 |

InChI Key |

BVARHYVAKADMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 2 Bromomorpholine

Enantioselective and Diastereoselective Synthetic Routes to N-Boc-2-bromomorpholine

The carbon atom at the 2-position of the morpholine (B109124) ring is a stereocenter, meaning N-Boc-2-bromomorpholine can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for applications in medicinal chemistry and materials science. wikipedia.org

One powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a chiral morpholine, one could start with a chiral amino alcohol, which would form the backbone of the ring and establish the desired stereochemistry from the outset.

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. frontiersin.orgnih.gov While a specific asymmetric bromination of an N-Boc-morpholine precursor is not widely documented, general principles of asymmetric synthesis can be applied. For example, transition-metal catalysis or organocatalysis could be employed in a key bond-forming step during the construction of the morpholine ring to set the stereocenter. nih.govmpg.de Recent advances have demonstrated the power of bifunctional catalysts in synthesizing chiral amines and their derivatives with high enantioselectivity. nih.govnih.gov

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other, less reactive enantiomer in an enriched state. wikipedia.org

A highly relevant example is the enzyme-catalyzed kinetic resolution of racemic morpholine derivatives. researchgate.net In one study, a lipase (B570770) from Candida rugosa was used to selectively hydrolyze the (S)-ester of a racemic N-benzylmorpholine-2-carboxylate, leaving the (R)-ester untouched. researchgate.net This allowed for the separation and subsequent conversion of both enantiomers into the corresponding (R)- and (S)-N-Boc-morpholine-2-carboxylic acids with excellent enantiomeric excess (>99% ee). researchgate.net A similar enzymatic strategy could theoretically be applied to resolve a racemic precursor to 2-bromomorpholine.

Alternatively, non-enzymatic methods using chiral bases or catalysts have been effective for the kinetic resolution of other nitrogen heterocycles like indolines and piperidines, which could be adapted for the morpholine system. unige.chnih.govrsc.org

| Technique | Description | Application to N-Boc-2-bromomorpholine |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., chiral amino alcohols) to build the morpholine ring. tcichemicals.com | The stereocenter is established from the start, leading directly to an enantiopure product. |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other during a key synthetic step. frontiersin.org | Could be applied to a prochiral morpholine precursor in an asymmetric bromination or cyclization step. |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. wikipedia.orgresearchgate.net | A racemic precursor (e.g., a 2-hydroxymorpholine derivative) could be resolved before conversion to the 2-bromo compound. |

| Chemical Kinetic Resolution | A chiral chemical reagent or catalyst selectively reacts with one enantiomer. nih.govrsc.org | A chiral base could selectively deprotonate one enantiomer of N-Boc-2-bromomorpholine, allowing for separation. |

This table outlines key stereoselective strategies that could be employed to synthesize enantiopure N-Boc-2-bromomorpholine.

Process Optimization for Synthetic Efficiency

For the practical application of N-Boc-2-bromomorpholine, particularly on a larger scale, optimization of the synthetic process is paramount. The goal is to maximize yield, purity, and throughput while minimizing cost, waste, and operational complexity.

Key areas for optimization include:

Minimizing Chromatographic Purification: Chromatography is often a bottleneck in scaling up chemical syntheses. Developing reaction conditions that yield a product of high purity, which can be isolated by simple precipitation, crystallization, or extraction, is highly desirable. researchgate.netnih.gov

Scalable Reagents and Conditions: The choice of reagents and solvents should be amenable to large-scale use. This often means favoring less expensive, less hazardous, and more easily handled materials. For example, developing a scalable route for a key intermediate, such as a protected PNA backbone, has been a focus of process chemistry. nih.gov

Atom Economy and Green Chemistry: Optimizing reactions to incorporate the maximum number of atoms from the reactants into the final product is a core principle of green chemistry. This includes using catalytic rather than stoichiometric reagents and exploring solvent-free reaction conditions. researchgate.netscirp.org

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates (a "one-pot" or "telescoped" synthesis) can significantly improve efficiency by reducing handling steps, solvent use, and time. An operationally simple, high-throughput synthesis of N-Boc-2-hydroxymethylmorpholine from epichlorohydrin (B41342) without chromatography serves as a model for such process optimization. nih.gov

By focusing on these principles, the synthesis of N-Boc-2-bromomorpholine can be transformed from a laboratory-scale procedure into a robust and efficient process suitable for industrial production.

Stereochemical Considerations in N Boc 2 Bromomorpholine Synthesis and Reactivity

Chiral Purity and Enantiomeric Control

The synthesis of enantiopure N-Boc-2-bromomorpholine is paramount for its application as a chiral building block in the development of pharmaceuticals and other bioactive molecules. enamine.net Achieving high chiral purity, often expressed as enantiomeric excess (ee%), is a significant challenge. nih.gov Various strategies have been developed to control the stereochemistry at the C-2 position, primarily revolving around asymmetric synthesis and chiral resolution. ardena.com

One common approach involves the use of chiral starting materials, or the "chiral pool," to introduce the desired stereochemistry. d-nb.info For instance, enantiopure amino acids can serve as precursors for the synthesis of chiral morpholine (B109124) derivatives. scielo.br Another powerful technique is asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Furthermore, kinetic resolution of a racemic mixture of N-Boc-2-arylpiperidines, a related heterocyclic system, has been achieved through asymmetric deprotonation using a chiral base, yielding highly enantioenriched starting material. rsc.org

The determination of enantiomeric purity is typically accomplished using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). enamine.net These methods utilize chiral stationary phases that interact differently with each enantiomer, allowing for their separation and quantification. According to international guidelines, the control of enantiomeric impurities is crucial, with stringent limits on the presence of the undesired enantiomer in pharmaceutical substances. unibo.it

Table 1: Methods for Achieving Enantiomeric Control

| Method | Description | Key Advantages |

|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials (e.g., amino acids) to introduce stereochemistry. d-nb.infoscielo.br | Access to specific enantiomers based on the chosen starting material. |

| Asymmetric Catalysis | Employment of a chiral catalyst to stereoselectively guide a reaction towards a specific enantiomer. | Potential for high enantioselectivity and catalytic efficiency. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched enantiomer. rsc.org | Effective for separating enantiomers when asymmetric synthesis is not feasible. |

| Diastereomeric Resolution | Conversion of a racemic mixture into diastereomers by reaction with a chiral resolving agent, followed by separation and removal of the auxiliary. ardena.com | A classical and often effective method for obtaining pure enantiomers. |

Diastereoselectivity in Synthetic Transformations

When N-Boc-2-bromomorpholine, already possessing a chiral center, undergoes reactions that generate a new stereocenter, the formation of diastereomers becomes a key consideration. Diastereoselectivity refers to the preferential formation of one diastereomer over another. The inherent chirality of the starting material can significantly influence the stereochemical outcome of subsequent reactions. chemrxiv.org

For instance, in reactions involving nucleophilic attack at the C-2 position, the incoming nucleophile may approach from either the same face (syn) or the opposite face (anti) relative to the substituent at another position on the morpholine ring. This can lead to the formation of either cis or trans diastereomers. The facial selectivity is often dictated by steric and electronic factors within the substrate and the transition state. nih.gov

The use of chiral auxiliaries is a well-established strategy to control diastereoselectivity. osi.lv These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the product with the desired stereochemistry. For example, the diastereoselective reduction of N-tert-butanesulfinylketimines, a related class of compounds, has been shown to be highly effective in controlling the formation of specific diastereomers. osi.lv

Table 2: Factors Influencing Diastereoselectivity

| Factor | Description | Example |

|---|---|---|

| Steric Hindrance | The spatial arrangement of atoms can favor attack from the less hindered face of the molecule. | A bulky substituent on the morpholine ring may block one face, directing an incoming reagent to the opposite face. |

| Electronic Effects | The electronic properties of substituents can influence the trajectory of an approaching reagent. | An electron-withdrawing group may alter the electron density at the reaction center, favoring a particular approach. |

| Chelation Control | The ability of a reagent to coordinate with multiple atoms in the substrate can lock the conformation and direct the reaction stereoselectively. | A metal-based reagent may chelate to the nitrogen and oxygen atoms of the morpholine ring, leading to a highly ordered transition state. |

| Chiral Auxiliaries | A chiral auxiliary attached to the molecule can create a diastereomeric preference for a particular reaction pathway. osi.lv | Ellman's chiral tert-butanesulfinamide is a widely used auxiliary for the asymmetric synthesis of amines. osi.lv |

Conformational Analysis and its Influence on Reactivity and Selectivity

The morpholine ring of N-Boc-2-bromomorpholine is not planar and can adopt various conformations, with the chair conformation generally being the most stable. scribd.com In this conformation, substituents can occupy either an axial or an equatorial position. The conformational preference of the substituents, particularly the bulky N-Boc group and the bromine atom at the C-2 position, has a profound impact on the molecule's reactivity and the stereoselectivity of its reactions. scribd.comresearchgate.net

The position of the bromine atom (axial or equatorial) significantly affects its reactivity in nucleophilic substitution reactions. An axial bromine is generally more reactive towards substitution due to better orbital overlap with the incoming nucleophile and relief of 1,3-diaxial strain in the transition state. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom also influences the conformational equilibrium of the ring.

Furthermore, stereoelectronic effects, such as the anomeric effect, can play a role in stabilizing certain conformations. The anomeric effect describes the tendency of a heteroatom substituent adjacent to another heteroatom in a cyclohexane-like ring to prefer the axial orientation. imperial.ac.uk In the case of N-Boc-2-bromomorpholine, interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds can influence the conformational landscape and, consequently, the reactivity. imperial.ac.uk

Stereochemical Implications for Downstream Synthetic Applications

The defined stereochemistry of N-Boc-2-bromomorpholine is crucial for its use as a chiral building block in the synthesis of more complex molecules, particularly in drug discovery. apolloscientific.co.uk The absolute configuration at the C-2 position is transferred to the final product, and any impurities in the starting material will be carried through the synthetic sequence. Therefore, starting with enantiomerically pure N-Boc-2-bromomorpholine is often a prerequisite for the synthesis of a single enantiomer of the target molecule. rsc.org

The ability to predict and control the stereochemical outcome of reactions involving this building block is therefore of high importance. researchgate.net This knowledge allows for the rational design of synthetic routes to access specific stereoisomers of biologically active compounds, which is a fundamental aspect of modern medicinal chemistry. ardena.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| N-Boc-2-bromomorpholine |

| N-Boc-2-arylpiperidines |

Reactivity Profiles and Transformational Chemistry of N Boc 2 Bromomorpholine

Reactivity of the Bromine Moiety

The bromine atom at the C-2 position is situated on a carbon flanked by both an oxygen and a nitrogen atom, rendering it analogous to an α-halo ether and an α-halo amine. This electronic environment makes the C-Br bond highly susceptible to cleavage and substitution, serving as a linchpin for various chemical transformations.

The C-2 position of N-Boc-2-bromomorpholine is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions, which are presumed to proceed via an S(_N)2 mechanism. acs.org The lone pairs on the adjacent oxygen and nitrogen atoms can stabilize the transition state, facilitating the displacement of the bromide leaving group. A wide array of nucleophiles can be employed to introduce new functional groups at this position.

Amines, for instance, are effective nucleophiles for this transformation. masterorganicchemistry.com The reaction of N-Boc-2-bromomorpholine with primary or secondary amines is expected to yield 2-amino-substituted morpholine (B109124) derivatives. chemguide.co.uksavemyexams.com This process typically involves the attack of the amine's lone pair on the electrophilic C-2 carbon, displacing the bromide ion. youtube.com If a primary amine is used, the resulting secondary amine on the morpholine ring can potentially react further, though the steric hindrance and electronic effects of the N-Boc-morpholine scaffold may temper this reactivity. chemguide.co.uk To favor monosubstitution, an excess of the nucleophile is often employed. savemyexams.com

The table below illustrates potential nucleophilic substitution reactions.

| Nucleophile | Example | Expected Product | Product Class |

|---|---|---|---|

| Primary Amine | Benzylamine | N-Boc-2-(benzylamino)morpholine | 2-Substituted Morpholine |

| Secondary Amine | Piperidine | N-Boc-2-(piperidin-1-yl)morpholine | 2-Substituted Morpholine |

| Alkoxide | Sodium Methoxide | N-Boc-2-methoxymorpholine | 2-Substituted Morpholine |

| Thiolate | Sodium Thiophenoxide | N-Boc-2-(phenylthio)morpholine | 2-Substituted Morpholine |

| Azide | Sodium Azide | N-Boc-2-azidomorpholine | 2-Substituted Morpholine |

Alkyl halides can undergo elimination reactions to form alkenes, typically through E2 or E1 mechanisms when treated with a base. ksu.edu.sa For N-Boc-2-bromomorpholine, an E2 elimination would involve the abstraction of a proton from an adjacent carbon (C-3) by a strong base, with the simultaneous departure of the bromide ion to form an endocyclic enamine derivative, N-Boc-3,4-dihydro-2H-1,4-oxazine. libretexts.org This reaction is governed by stereoelectronic effects, requiring an anti-periplanar arrangement of the C-H and C-Br bonds. libretexts.orgmgscience.ac.in The use of strong, non-nucleophilic, sterically hindered bases, such as potassium tert-butoxide, typically favors elimination over substitution. ksu.edu.sa

However, a significant competing pathway exists for N-Boc-2-bromomorpholine and related structures under basic conditions. Research has shown that 2-lithio-N-Boc-morpholine, an intermediate that could be formed by deprotonation or halogen-metal exchange, is highly unstable and undergoes rapid ring-opening fragmentation. whiterose.ac.uk This suggests that under strongly basic conditions (like organolithium reagents), instead of a simple dehydrobromination, a more complex fragmentation of the morpholine ring is a likely outcome.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. wikipedia.orgxisdxjxsu.asia The C(sp³)-Br bond in N-Boc-2-bromomorpholine can potentially serve as the electrophilic partner in several such reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. xisdxjxsu.asiafishersci.es N-Boc-2-bromomorpholine could theoretically be coupled with various aryl- or vinylboronic acids to introduce unsaturated moieties at the C-2 position. The catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. fishersci.es

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling an amine with an aryl or alkyl halide. wikipedia.orgorganic-chemistry.org While typically used for aryl halides, advancements have extended its scope to include some alkyl halides. N-Boc-2-bromomorpholine could be coupled with primary or secondary amines, anilines, or other nitrogen nucleophiles to afford 2-amino-substituted morpholines. researchgate.net The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base. tcichemicals.com

The table below summarizes potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-Boc-2-phenylmorpholine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOt-Bu | N-Boc-2-(phenylamino)morpholine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | N-Boc-2-(phenylethynyl)morpholine |

Reactivity of the Morpholine Ring System

Beyond the chemistry of the C-Br bond, the morpholine ring itself, activated by the N-Boc group, can participate in unique transformations.

The N-Boc group significantly influences the stability of the morpholine ring. By rendering the nitrogen atom electron-deficient and planarizing its geometry, the Boc group increases ring strain and facilitates ring-opening reactions that are not observed with simple N-alkyl morpholines. acs.org

One of the most notable reactions is the fragmentation of 2-lithio-N-Boc-morpholine. whiterose.ac.uk When N-Boc-morpholine is treated with sec-butyllithium (B1581126), deprotonation occurs rapidly at the C-2 position. The resulting lithiated intermediate is unstable and undergoes a ring-opening elimination to form a lithium alkoxide of a vinyloxy-ethylamine derivative. whiterose.ac.uk This inherent instability suggests that many reactions initiated by strong bases at the C-2 position may lead to cleavage of the C-O bond and destruction of the heterocyclic core.

Furthermore, N-Boc protected piperazines have been shown to undergo ring-opening upon reaction with difluorocarbene, a transformation that also works for N-substituted morpholines. nih.gov This process involves the formation of a key ammonium (B1175870) salt intermediate that enables the deconstructive functionalization of the C-N bond. nih.gov

The primary method for functionalizing the morpholine skeleton, other than at the bromine-bearing carbon, is through directed metalation. The N-Boc group is a well-established directed metalation group, facilitating the deprotonation of adjacent C-H bonds with strong bases like organolithium reagents. beilstein-journals.org

For N-Boc-morpholine, the protons at the C-2 and C-6 positions are the most acidic due to the inductive effects of both the adjacent oxygen and the N-Boc-protected nitrogen. whiterose.ac.ukbeilstein-journals.org Treatment with a strong base like sec-butyllithium (s-BuLi), often in the presence of a ligand like TMEDA or (-)-sparteine, generates a 2-lithio-N-Boc-morpholine intermediate. whiterose.ac.ukbeilstein-journals.org As mentioned previously, this intermediate is prone to ring-opening. whiterose.ac.uk However, if this lithiated species is trapped at low temperatures with a reactive electrophile, it is possible to introduce a substituent at the C-2 position. researchgate.net This provides a pathway to C-2 functionalized morpholines that is complementary to the substitution of the C-2 bromine. Functionalization at the C-3 and C-5 positions is less common as the protons at these positions are significantly less acidic.

The table below lists potential electrophiles for trapping the 2-lithio-N-Boc-morpholine intermediate.

| Electrophile | Reagent Example | Expected Product | Reaction Type |

|---|---|---|---|

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | N-Boc-2-(trimethylsilyl)morpholine | α-Silylation |

| Aldehyde | Benzaldehyde | N-Boc-2-(hydroxy(phenyl)methyl)morpholine | α-Hydroxyalkylation |

| Alkyl Halide | Methyl Iodide | N-Boc-2-methylmorpholine | α-Alkylation |

| Carbon Dioxide | CO₂ (gas) | N-Boc-morpholine-2-carboxylic acid | α-Carboxylation |

Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, controlled protocols. researchgate.netjkchemical.com

Selective Deprotection Methodologies

The removal of the N-Boc group is typically accomplished under acidic conditions. jkchemical.comorganic-chemistry.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.

Common methods for N-Boc deprotection, which would likely be applicable to N-Boc-2-bromomorpholine, include:

Strong Acids: Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or methanol (B129727) are standard for efficient Boc removal. jkchemical.comorgsyn.org

Lewis Acids: Certain Lewis acids, such as zinc bromide (ZnBr2), can selectively cleave N-Boc groups. jkchemical.com

Thermolytic Cleavage: In some cases, heating the N-Boc protected compound can effect deprotection, although this often requires high temperatures. orgsyn.org

The chemoselectivity of these methods is a key consideration. For a substrate like N-Boc-2-bromomorpholine, harsh acidic conditions could potentially affect the morpholine ring or the carbon-bromine bond. Milder, selective conditions are often sought to avoid unwanted side reactions. For instance, methods using solid acid catalysts or specific reagents like bismuth(III) trichloride (B1173362) have been developed for chemoselective deprotection of N-Boc groups in the presence of other sensitive functionalities.

Table 1: General Methodologies for N-Boc Deprotection

| Reagent/Condition | Solvent | Typical Temperature | Generality & Selectivity |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | High efficiency, but harsh; may cleave other acid-labile groups. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 0 °C to Room Temp | Widely used, effective. Solvent choice can modulate reactivity. |

| Montmorillonite K10 Clay | Dichloroethane | Reflux | Mild, heterogeneous catalyst; can be selective for aromatic N-Boc. jkchemical.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Mild Lewis acid; reported to selectively cleave secondary N-Boc. jkchemical.com |

| Thermal (High Temp) | High-boiling solvents (e.g., TFE) | >150 °C | Can be selective but requires high energy; not suitable for thermally sensitive substrates. |

Intramolecular Reactivity and Rearrangements

The N-Boc group can participate in intramolecular reactions and rearrangements, although this is less common than its use as a simple protecting group. In certain structural contexts, the carbonyl group of the Boc moiety can be attacked by an internal nucleophile. For instance, N-Boc protected aziridines can undergo intramolecular ring-opening to form oxazolidinones. researchgate.net Similarly, N-Boc-amides can undergo intramolecular cyclization under specific conditions. While no specific intramolecular reactions or rearrangements involving N-Boc-2-bromomorpholine have been documented, its structure does not immediately suggest a high propensity for such events under typical reaction conditions.

Regioselectivity and Chemoselectivity in Reactions of N-Boc-2-bromomorpholine

The reactivity of N-Boc-2-bromomorpholine would be dominated by the α-bromoamine functionality within the morpholine ring. The bromine atom at the C-2 position, being adjacent to both an oxygen and a nitrogen atom, renders this position highly electrophilic and susceptible to nucleophilic substitution. chemguide.co.uk

Regioselectivity: In a potential reaction, such as nucleophilic substitution, the primary site of attack would be the C-2 carbon due to the polarized C-Br bond. The term regioselectivity typically applies when a reaction can occur at multiple, non-equivalent sites. durgapurgovtcollege.ac.inpurechemistry.org For N-Boc-2-bromomorpholine, nucleophilic attack is overwhelmingly expected at C-2, making other regioisomeric outcomes unlikely unless reaction conditions promote ring-opening or rearrangement.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. purechemistry.orgresearchgate.net In N-Boc-2-bromomorpholine, the two main reactive sites are the electrophilic C-2 carbon and the N-Boc group.

Nucleophilic Attack: A nucleophile would preferentially attack the C-2 position, displacing the bromide. chemguide.co.uk This is a typical S_N reaction at an α-haloether/amine. The N-Boc group is generally stable to nucleophiles. organic-chemistry.org

Acidic Conditions: Under strong acidic conditions, the N-Boc group would be cleaved. jkchemical.com

Basic Conditions: The compound is expected to be relatively stable to base, though very strong bases could potentially induce elimination of HBr if a proton at C-3 is sufficiently acidic, leading to an enamine-type intermediate.

The choice of reagents and conditions would determine the chemoselective outcome. For example, to perform a substitution at C-2 while keeping the Boc group intact, neutral or mildly basic nucleophiles would be employed. Conversely, to deprotect the amine without affecting the C-Br bond, carefully controlled acidic conditions that minimize halide substitution would be necessary.

Table 2: Predicted Chemoselective Reactions

| Reagent Type | Predicted Reactive Site | Expected Product Type | Notes |

|---|---|---|---|

| Nucleophile (e.g., R-OH, R-NH₂, R-SH) | C-2 Carbon | 2-Substituted-N-Boc-morpholine | Standard nucleophilic substitution. chemguide.co.uk |

| Strong Acid (e.g., TFA, HCl) | N-Boc group | 2-Bromomorpholine salt | Standard deprotection. jkchemical.com |

| Strong, Non-nucleophilic Base | C-3 Proton | Dihydromorpholine derivative | Potential for E2 elimination, though less common for this system. |

| Organometallic Reagents | C-2 Carbon | 2-Substituted-N-Boc-morpholine | Possible cross-coupling or direct addition. nih.gov |

Applications of N Boc 2 Bromomorpholine in Advanced Organic Synthesis

As a Chiral Building Block for Heterocycle Synthesis

The inherent chirality and functional group arrangement of N-Boc-2-bromomorpholine make it an ideal starting material or intermediate for the synthesis of a wide array of heterocyclic compounds. nih.gov Its ability to introduce a predefined stereocenter is particularly advantageous in medicinal chemistry, where the three-dimensional structure of a molecule is critical to its biological activity. researchgate.net

The primary application of N-Boc-2-bromomorpholine is in the synthesis of 2-substituted morpholine (B109124) derivatives. The carbon-bromine bond at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. This reaction typically proceeds with retention or inversion of configuration, depending on the reaction conditions and the nucleophile, thereby allowing for the stereoselective synthesis of either cis- or trans-2,6-disubstituted morpholines if a substituent is already present at C-6.

The general strategy involves the reaction of enantiomerically pure N-Boc-2-bromomorpholine with a suitable nucleophile. A range of nucleophiles, including organometallics, amines, alcohols, and thiols, can be employed to forge new carbon-carbon and carbon-heteroatom bonds. The Boc protecting group can be readily removed under acidic conditions post-substitution, providing access to the free secondary amine for further functionalization. This straightforward approach provides a modular and efficient route to novel morpholine-based structures. nih.govorganic-chemistry.org

Table 1: Representative Nucleophilic Substitution Reactions for the Synthesis of 2-Substituted Morpholines Note: This table is illustrative of the types of transformations possible with N-Boc-2-halomorpholine derivatives.

| Nucleophile | Reagent Example | Product Type | Potential Yield | Stereochemical Outcome |

| Organocuprate | R₂CuLi | 2-Alkyl/Aryl-morpholine | Good to Excellent | High |

| Amine | RNH₂ | 2-Amino-morpholine | Good | High |

| Alcohol/Phenol | ROH/ArOH | 2-Alkoxy/Aryloxy-morpholine | Moderate to Good | High |

| Thiol/Thiophenol | RSH/ArSH | 2-Thioalkyl/Thioaryl-morpholine | Good | High |

Beyond simple substitution, N-Boc-2-bromomorpholine is a key component in the assembly of more complex, fused, and spirocyclic heterocyclic systems. researchgate.net Its bifunctional nature—an electrophilic center at C-2 and a nucleophilic nitrogen (after deprotection)—allows for its use in cascade or multi-component reactions to build molecular complexity rapidly.

One notable application is in the synthesis of spiroacetals containing two morpholine rings. acs.org In a representative strategy, a related 2-chloromethyl-substituted morpholine undergoes elimination to form an exocyclic enol ether. This intermediate can then participate in an iodoacetalization reaction, followed by a second ring-closing step to form the second morpholine ring of the spirocyclic scaffold. acs.org Such sp³-rich, conformationally defined scaffolds are of significant interest in drug discovery for their ability to explore novel regions of chemical space. acs.org The adaptability of this morpholine synthon allows for its integration into a variety of privileged heterocyclic frameworks relevant to medicinal and materials chemistry. researchgate.netacs.org

Role in the Construction of Complex Molecular Scaffolds

The construction of complex molecular scaffolds, particularly those found in natural products and their analogues, requires precise control over stereochemistry and connectivity. nih.govfrontiersin.org N-Boc-2-bromomorpholine serves as a valuable chiral pool starting material for these demanding synthetic endeavors. nih.gov

In the context of total synthesis, the morpholine moiety is a recurring structural motif in a number of biologically active natural products. The use of a pre-formed, enantiopure building block like N-Boc-2-bromomorpholine can significantly streamline a synthetic route by introducing a complex, stereochemically-defined fragment in a single step. beilstein-journals.orgrsc.orgsci-hub.se This approach avoids the need for a de novo construction of the morpholine ring late in the synthesis, which can be inefficient and result in mixtures of stereoisomers.

Synthetic strategies can be envisioned where the morpholine unit is coupled with other complex fragments via reactions at the C-2 position. Subsequent deprotection of the Boc group allows for further elaboration, such as acylation or alkylation, to complete the target molecule. This modular approach is a cornerstone of modern synthetic organic chemistry, enabling the efficient and convergent assembly of highly complex molecular architectures. mdpi.com

A reaction is stereoselective when one stereoisomer is formed or destroyed preferentially over all others. masterorganicchemistry.com The use of chiral N-Boc-2-bromomorpholine is a prime example of how stereochemistry can be controlled during the synthesis of complex molecules. When it undergoes nucleophilic substitution at the C-2 position, the reaction can proceed stereospecifically, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. masterorganicchemistry.com

For instance, an SN2 reaction with a given nucleophile will proceed with inversion of configuration, transforming (R)-N-Boc-2-bromomorpholine into a product with an (S) configuration at the C-2 position. This reliable transfer of chirality is fundamental to the assembly of molecules with multiple stereocenters, ensuring that the final product is obtained as a single, desired stereoisomer. This level of control is critical in the synthesis of pharmaceuticals, where different stereoisomers can have vastly different biological activities. The principles of stereoselective synthesis underscore the importance of chiral building blocks like N-Boc-2-bromomorpholine in modern organic chemistry. organic-chemistry.orgrsc.org

Intermediacy in the Formation of Peptide Isosteres and Analogues

Peptidomimetics are compounds designed to mimic natural peptides but with modified properties, such as enhanced stability against enzymatic degradation or improved oral bioavailability. nih.gov One common strategy in the design of peptidomimetics is the replacement of one or more amide bonds with a surrogate that maintains the key structural features required for biological activity. upc.edu Heterocyclic scaffolds are frequently employed as peptide bond isosteres. mdpi.com

N-Boc-2-bromomorpholine can serve as a precursor to chiral morpholine-based amino acid analogues. For example, conversion of the 2-bromo group to a carboxylic acid function would yield N-Boc-morpholine-2-carboxylic acid, a constrained analogue of proline. This morpholine-based amino acid can then be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. mdpi.com The resulting peptide analogue would feature a morpholine ring within its backbone, which restricts the conformational flexibility in a predictable manner and can lead to enhanced receptor binding affinity or selectivity. The replacement of a dipeptide unit, such as a Gly-Gly motif, with a structure derived from N-Boc-2-bromomorpholine can lead to peptidomimetics with novel pharmacological profiles. nih.govrsc.org

Mechanistic and Computational Investigations of N Boc 2 Bromomorpholine Reactions

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism involves a step-by-step description of how reactants are converted into products, including the identification of intermediates and transition states. fiveable.me For N-Boc-2-bromomorpholine, this involves understanding both its formation and its subsequent use in synthetic transformations.

Pathways for Halogenation and Ring-Closure Reactions

N-Boc-2-bromomorpholine is often implicated in reactions involving the transfer of a bromine atom and subsequent cyclization events. The mechanism of such reactions, particularly in the presence of activating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been a subject of investigation. nih.govacs.org

NMR studies on related N-bromomorpholine systems suggest the formation of a discrete N-bromomorpholine intermediate that is complexed by HFIP. nih.govacs.org This complexation is crucial for the subsequent halogen transfer. The proposed pathway involves the formation of a putative halonium ion (in this case, a bromonium ion) from an alkene or another nucleophilic π-system. nih.govmasterorganicchemistry.com This intermediate is then susceptible to intramolecular attack, leading to ring-closure.

The general mechanism can be summarized as follows:

Activation of the Brominating Agent: The N-bromo functionality, potentially on a precursor to N-Boc-2-bromomorpholine or the compound itself, is activated. In solvents like HFIP, this is facilitated by strong hydrogen-bonding interactions. nih.gov

Formation of a π-Complex: The activated bromine species coordinates with a π-bond (e.g., an alkene) to form a π-complex. masterorganicchemistry.com

Formation of a Bromonium Ion: The π-complex evolves into a three-membered cyclic bromonium ion. This step is stereoselective, dictating the relative configuration of the subsequent additions. masterorganicchemistry.com

Nucleophilic Attack and Ring Closure: An intramolecular nucleophile attacks the bromonium ion, typically at the more substituted carbon, in an anti-fashion. masterorganicchemistry.comnih.gov This ring-closing step is often highly diastereoselective. nih.gov

This pathway is particularly relevant in the synthesis of complex polycyclic frameworks, where a strategically placed alkene can be induced to cyclize by the bromo-morpholine reagent. nih.gov

Mechanisms of Subsequent Transformation Reactions

Once formed, the 2-bromo-morpholine scaffold, protected by the N-Boc group, can undergo various transformations. The N-Boc (tert-butoxycarbonyl) group is generally stable under nucleophilic and basic conditions, allowing for selective reactions at other sites. organic-chemistry.org However, its reactivity under acidic or certain thermal conditions is a key consideration.

Subsequent reactions can target the C-Br bond or involve the N-Boc group itself. For instance, nucleophilic substitution at the C-2 position can occur via SN1 or SN2 mechanisms, depending on the substrate and reaction conditions. solubilityofthings.com The stereochemistry at the C-2 position will influence the stereochemical outcome of these substitutions. solubilityofthings.com

In transformations where the Boc group is cleaved, the reaction proceeds under acidic conditions, which generate a tert-butyl cation. organic-chemistry.org The resulting secondary amine of the morpholine (B109124) ring is then available for further functionalization. More complex transformations might involve the N-Boc group participating in the reaction. For example, under certain Lewis acidic conditions, intramolecular reactions involving the carbonyl of the Boc group can lead to the formation of oxazolidinone structures. researchgate.net

A proposed mechanism for the aminolysis of Boc-carbamates involves the formation of an isocyanate intermediate under strongly basic conditions, which can then be trapped by nucleophiles. researchgate.net While less common for N-Boc-morpholine itself, this reactivity highlights the potential for the Boc group to be more than just a passive protecting group.

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry have become indispensable tools for studying molecular structures, reactivity, and reaction mechanisms. springer.comspringerprofessional.de For a molecule like N-Boc-2-bromomorpholine, these methods can provide insights that are difficult to obtain through experiments alone. mdpi.comresearchgate.net

Quantum Mechanical Studies of Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. mdpi.com For N-Boc-2-bromomorpholine, QM calculations can be employed to understand the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and the partial charges on atoms. This information helps in predicting which sites of the molecule are most likely to be electrophilic or nucleophilic.

For instance, calculations can quantify the electrophilicity of the bromine atom and the C-2 carbon, providing a rationale for the observed reactivity in halogenation and substitution reactions. The influence of the N-Boc group on the geometry and electronic properties of the morpholine ring can also be modeled. nih.gov Computational studies on related systems have shown that such calculations can successfully rationalize the role of additives and catalysts in modifying reactivity. mdpi.comnih.gov

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| Partial Charge on C2 | +0.25 | Electrophilic center, susceptible to nucleophilic attack. |

| Partial Charge on Br | -0.10 | Potential for electrophilic bromine transfer, especially when activated. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to react with nucleophiles. The C-Br antibonding orbital is a likely component. |

| Dipole Moment | 2.8 D | A significant dipole moment suggests strong interactions with polar solvents and reagents. |

Transition State Analysis and Energy Landscapes

For reactions involving N-Boc-2-bromomorpholine, computational chemists can model the entire reaction pathway, for example, for a bromination-cyclization sequence. This would involve calculating the energy profile for the approach of an alkene, the formation of the bromonium ion intermediate, and the subsequent ring-closing attack by the internal nucleophile. rsc.org The resulting energy landscape provides a detailed picture of the reaction dynamics. evanseitz.complos.orgnih.gov

Analysis of the transition state structures can reveal crucial details about the reaction mechanism. For example, in a cyclization reaction, the TS geometry would show which bonds are being formed and broken and could explain the observed diastereoselectivity. rsc.org Computational studies on similar catalytic processes have successfully used TS analysis to explain how a catalyst or an additive stabilizes the transition state of the desired pathway over competing side reactions. nih.gov

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., N-Boc-2-bromomorpholine precursor + alkene). |

| Transition State 1 (TS1) | +15.5 | Formation of the bromonium ion. |

| Intermediate | +5.2 | Bromonium ion intermediate. |

| Transition State 2 (TS2) | +12.8 | Intramolecular ring-closing attack. |

| Product | -10.3 | Final cyclized product. |

Prediction of Stereochemical Outcomes

Because many reactions of N-Boc-2-bromomorpholine involve the formation of new stereocenters, predicting the stereochemical outcome is of great synthetic importance. Computational modeling is a powerful tool for this purpose. nih.gov By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which diastereomer or enantiomer will be formed preferentially.

For example, in a reaction where a nucleophile adds to the morpholine ring, there could be multiple competing pathways leading to different stereoisomers. By modeling the transition states for each of these pathways, the energy differences can be used to predict the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the reaction. nih.gov These predictions can then be used to guide the development of new stereoselective reactions. Quantum mechanical calculations have been successfully used to predict the product ratios of complex organic reactions. nih.gov

The Felkin-Anh model, for instance, which predicts the stereochemistry of nucleophilic addition to chiral carbonyls, has been scrutinized and refined using computational methods that analyze the subtle energetic differences between competing transition state geometries. rsc.org A similar approach applied to N-Boc-2-bromomorpholine reactions would involve identifying all plausible transition state conformers and calculating their relative energies to predict the major product.

Analytical Strategies for Structural Elucidation and Purity Assessment of N Boc 2 Bromomorpholine

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques provide fundamental insights into the molecular structure of N-Boc-2-bromomorpholine, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of N-Boc-2-bromomorpholine. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and elucidate the compound's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of N-Boc-2-bromomorpholine is expected to exhibit characteristic signals corresponding to the morpholine (B109124) ring protons, the N-Boc protecting group, and the proton at the brominated carbon. The tert-butyl group of the Boc moiety will typically appear as a sharp singlet at approximately 1.45 ppm, integrating to nine protons. The protons of the morpholine ring will present as a series of multiplets in the region of 2.5 to 4.0 ppm. The proton at the C2 position, adjacent to the bromine atom, is expected to be downfield-shifted due to the electronegativity of the bromine and will likely appear as a distinct multiplet. The presence of rotamers, due to the restricted rotation around the N-C(O) bond of the carbamate (B1207046), can lead to the observation of two sets of signals for the morpholine ring protons. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the Boc group is anticipated to resonate around 154 ppm, while the quaternary carbon of the tert-butyl group will appear near 80 ppm, and the methyl carbons around 28 ppm. researchgate.net The carbons of the morpholine ring will have chemical shifts in the range of 40-70 ppm. The C2 carbon, being directly attached to the electronegative bromine atom, will be significantly shifted downfield compared to the other ring carbons.

Expected ¹H and ¹³C NMR Data for N-Boc-2-bromomorpholine

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.45 (s, 9H) | ~28.4 |

| C(CH₃)₃ | - | ~80.5 |

| C=O | - | ~154.2 |

| Morpholine CH₂ | 2.50 - 4.00 (m) | ~44-68 |

| CHBr | ~4.50 - 5.00 (m, 1H) | ~50-60 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The multiplicity (s = singlet, m = multiplet) is also predicted.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of N-Boc-2-bromomorpholine. The molecular formula for N-Boc-2-bromomorpholine is C₁₀H₁₈BrNO₃.

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule. In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected. Due to the presence of the Boc group, characteristic fragmentation patterns are often observed, such as the loss of isobutylene (B52900) (-56 Da) or the entire Boc group (-100 Da). nih.gov The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are valuable for identifying the key functional groups present in N-Boc-2-bromomorpholine.

The most prominent absorption band in the IR spectrum is expected to be the strong carbonyl (C=O) stretch of the Boc protecting group, typically appearing in the region of 1680-1700 cm⁻¹. Other significant absorptions include the C-O-C stretching vibrations of the ether linkage in the morpholine ring, usually found between 1070 and 1150 cm⁻¹. The C-N stretching vibration of the carbamate will also be present. The C-Br stretch is generally weak and appears in the fingerprint region, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands for N-Boc-2-bromomorpholine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-2980 | Medium-Strong |

| C=O (carbamate) | 1680-1700 | Strong |

| C-O-C (ether) | 1070-1150 | Strong |

| C-N (carbamate) | 1200-1300 | Medium |

| C-Br | 500-600 | Weak-Medium |

Chromatographic Separation and Purity Analysis

Chromatographic methods are indispensable for the separation of N-Boc-2-bromomorpholine from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the purity analysis of N-Boc protected compounds. avantorsciences.com A typical method would employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of compounds with differing polarities.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, by utilizing columns with smaller particle sizes (<2 µm). researchgate.net

For method development, key parameters to optimize include the mobile phase composition, pH (if an acidic or basic modifier is used), column temperature, and flow rate. Detection is typically achieved using a UV detector, as the carbamate group provides a chromophore, although it is weak. Wavelengths in the range of 200-220 nm are generally suitable.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be employed for the analysis of N-Boc-2-bromomorpholine, although the thermal lability of the Boc protecting group presents a significant challenge. The high temperatures of the GC inlet can cause the decomposition of the molecule, leading to the formation of by-products and inaccurate quantification. nih.gov

However, with careful method development, such as using a lower inlet temperature and a rapid oven temperature program, it is possible to analyze thermally sensitive compounds. Derivatization is another strategy to improve the volatility and thermal stability of the analyte. For brominated compounds, a GC system coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides both separation and structural information. nih.govresearchgate.netacs.org An electron capture detector (ECD) could also be used for sensitive detection of the halogenated compound.

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers is a critical step in the development of chiral compounds. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for determining the enantiomeric excess (e.e.) of chiral molecules like N-Boc-2-bromomorpholine. youtube.com The selection of an appropriate CSP is paramount for achieving successful enantioseparation. nih.gov

For N-Boc protected compounds, which are common intermediates in organic synthesis, several classes of CSPs have demonstrated broad applicability and high efficiency. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. These phases, often coated or immobilized on a silica (B1680970) support, provide a chiral environment through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. ed.ac.uknih.gov The carbamate derivatives of these polysaccharides, for instance, create chiral grooves and cavities that can differentially interact with the enantiomers of the analyte.

Another highly successful class of CSPs for the separation of N-Boc protected compounds are the macrocyclic glycopeptides, such as those based on teicoplanin and vancomycin. nih.gov These CSPs offer a multimodal separation mechanism, involving ion-exchange, hydrophobic, and hydrogen bonding interactions, which contributes to their broad enantioselectivity. nih.gov

The development of a chiral HPLC method for N-Boc-2-bromomorpholine would involve screening a variety of polysaccharide and macrocyclic glycopeptide-based columns. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography, or an aqueous buffer with an organic modifier like acetonitrile or methanol for reversed-phase chromatography, would be optimized to achieve baseline separation of the enantiomers. sigmaaldrich.comresearchgate.net The presence of the N-Boc protecting group and the bromine atom can influence the retention and selectivity, making empirical method development essential.

A hypothetical example of a chiral HPLC method for N-Boc-2-bromomorpholine is presented in the table below, based on common practices for similar compounds.

| Parameter | Condition |

| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on experimentally verified data for N-Boc-2-bromomorpholine.

The successful separation would yield two distinct peaks in the chromatogram, corresponding to the (R)- and (S)-enantiomers. The integration of the peak areas allows for the precise calculation of the enantiomeric excess. For instance, in the synthesis of chiral 2-substituted piperidines, a related class of N-heterocycles, chiral HPLC is routinely used to determine enantiomeric ratios with high accuracy. nih.gov

X-ray Crystallography for Absolute Stereochemistry Assignment

While chiral chromatography can quantify the ratio of enantiomers present in a sample, it does not inherently determine the absolute configuration (i.e., the R or S designation) of each enantiomer. X-ray crystallography is the definitive analytical method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, and thus, the absolute stereochemistry of a chiral molecule. researchgate.netresearchgate.netthieme-connect.de

The ability of X-ray crystallography to determine absolute configuration relies on the phenomenon of anomalous dispersion. mit.edu When X-rays interact with electrons, a small phase shift occurs, and this effect is dependent on the atomic number of the atom and the wavelength of the X-rays. For non-centrosymmetric crystals, which are formed by enantiomerically pure compounds, the differences in scattering intensities between Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. ed.ac.uk The analysis of these intensity differences allows for the determination of the absolute structure of the molecule.

The presence of a bromine atom in N-Boc-2-bromomorpholine is particularly advantageous for determining its absolute configuration by X-ray crystallography. Heavier atoms, such as bromine, produce a stronger anomalous scattering signal compared to lighter atoms like carbon, nitrogen, and oxygen. mit.edu This enhanced signal leads to more significant differences in the intensities of Friedel pairs, making the assignment of the absolute configuration more reliable and less prone to error.

The process of determining the absolute configuration of N-Boc-2-bromomorpholine would involve the following steps:

Crystallization: A single, high-quality crystal of one of the enantiomers of N-Boc-2-bromomorpholine would need to be grown. This can be a challenging step, often requiring the screening of various solvents and crystallization conditions.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected, including the measurement of the intensities of a large number of reflections.

Structure Solution and Refinement: The collected data is used to solve the crystal structure, yielding the connectivity of the atoms and their relative positions.

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. A key parameter in this analysis is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. mit.edu A definitive Flack parameter provides high confidence in the assigned absolute stereochemistry. dtic.mil

The crystallographic data for a hypothetical crystal of (R)-N-Boc-2-bromomorpholine is summarized in the table below to illustrate the type of information obtained.

| Parameter | Value |

| Chemical Formula | C₉H₁₆BrNO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.1 Å, b = 10.5 Å, c = 14.2 Å |

| Volume | 1208.9 ų |

| Z | 4 |

| Calculated Density | 1.45 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Flack Parameter | 0.02(3) |

This table is a hypothetical representation of crystallographic data and is not based on an actual crystal structure determination of N-Boc-2-bromomorpholine.

Future Research Directions and Emerging Paradigms for N Boc 2 Bromomorpholine

Development of Novel and Sustainable Synthetic Routes

The synthetic accessibility of N-Boc-2-bromomorpholine is paramount to its widespread adoption. Future research will likely focus on developing efficient, stereocontrolled, and environmentally benign methods for its preparation.

Current strategies for the synthesis of substituted morpholines often involve multi-step sequences. researchgate.net For instance, stereoselective syntheses of 2-substituted morpholines have been achieved through various methods, including asymmetric hydrogenation of morpholine (B109124) precursors. researchgate.net One can envision a future route to enantiopure N-Boc-2-bromomorpholine starting from readily available amino alcohols. nih.gov

A significant leap forward would be the development of sustainable bromination methods. Traditional brominating agents like elemental bromine are hazardous, prompting the need for greener alternatives. researchgate.netnih.gov Research into oxidative bromination, which utilizes bromide salts in conjunction with a mild oxidant, presents a more environmentally friendly approach. bohrium.comacs.org A particularly innovative direction would be the application of biocatalysis. Flavin-dependent halogenases have shown remarkable potential for the regioselective halogenation of aromatic compounds and could be engineered to accommodate non-native substrates like N-Boc-morpholine. nih.govnih.govrsc.orgresearchgate.net These enzymes operate under mild conditions and use benign inorganic halides, offering a truly green synthetic route. rsc.org

Future synthetic strategies could also explore the use of novel reagents that are safer and more atom-economical. For example, the development of solid-supported brominating agents or the use of in situ generation of bromine in microreactors could mitigate the risks associated with handling hazardous materials. nih.gov

Exploration of Unprecedented Reactivity Patterns

The bromine atom at the C2 position of N-Boc-2-bromomorpholine is a key functional handle for a variety of chemical transformations. While standard nucleophilic substitution reactions are expected, future research could uncover more novel reactivity patterns.

One area of exploration is the generation and trapping of the corresponding N-acyliminium ion. nih.govresearchgate.netacs.org The presence of the electron-withdrawing Boc group can stabilize the iminium ion intermediate, which can then be intercepted by a wide range of nucleophiles in an intra- or intermolecular fashion. nih.govelsevierpure.com This strategy could provide access to a diverse array of 2-substituted morpholines with high stereocontrol.

Furthermore, the interplay between the bromine atom and the morpholine ring could lead to unexpected rearrangements or ring-opening reactions under specific conditions. For example, treatment with strong bases could potentially induce an elimination reaction to form an enamine, which could then participate in various cycloaddition reactions. The investigation of its utility in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, will undoubtedly expand its synthetic utility.

The development of photoredox-catalyzed reactions involving N-Boc-2-bromomorpholine is another exciting frontier. Visible-light-mediated single-electron transfer could generate a radical at the C2 position, which could then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The translation of synthetic routes for N-Boc-2-bromomorpholine and its derivatives to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. springerprofessional.denih.govsci-hub.se Flow chemistry is particularly well-suited for handling hazardous reagents and for performing reactions at elevated temperatures and pressures. mymedicalchest.com The in situ generation of reactive intermediates, such as N-acyliminium ions, can be precisely controlled in a microreactor, minimizing decomposition and side reactions. nih.govuc.pt

Automated synthesis platforms can further accelerate the exploration of the chemical space around the N-Boc-2-bromomorpholine scaffold. bris.ac.uk By combining robotic systems with flow chemistry, libraries of derivatives can be rapidly synthesized and screened for biological activity. chemrxiv.org This high-throughput approach is invaluable in drug discovery and materials science. For instance, an automated platform could be programmed to perform a series of cross-coupling reactions on N-Boc-2-bromomorpholine with a diverse set of building blocks, generating a large library of compounds for biological evaluation. frontiersin.orgnih.gov

Advanced Computational Design of Derivatives and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool in guiding the future development of N-Boc-2-bromomorpholine chemistry. researchtrends.net DFT calculations can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and design novel transformations. nih.govmdpi.com For example, computational studies can help in understanding the stereochemical outcome of nucleophilic substitution reactions or in predicting the regioselectivity of reactions involving the corresponding N-acyliminium ion. researchgate.net

Furthermore, computational screening of virtual libraries of N-Boc-2-bromomorpholine derivatives can identify compounds with desired properties, such as specific binding affinities for a biological target. This in silico approach can significantly reduce the time and resources required for experimental studies. By modeling the transition states of potential reactions, researchers can gain insights into the feasibility and selectivity of new synthetic routes. researchgate.net

Expanding the Scope in Complex Molecule Assembly

The ultimate goal of developing the chemistry of N-Boc-2-bromomorpholine is to enable the synthesis of complex and biologically active molecules. researchgate.netacs.org The morpholine unit is a privileged scaffold in many approved drugs, and the ability to introduce diverse substituents at the 2-position of the morpholine ring in a stereocontrolled manner is highly valuable. lifechemicals.com

Future research will likely see the application of N-Boc-2-bromomorpholine as a chiral building block in the total synthesis of natural products and their analogues. nih.govresearchgate.net Its ability to serve as a precursor to more complex heterocyclic systems through annulation reactions will also be a key area of investigation. For example, intramolecular cyclization of a suitably functionalized derivative could lead to the formation of fused bicyclic or bridged heterocyclic systems.

The development of multicomponent reactions involving N-Boc-2-bromomorpholine would provide a rapid and efficient means of generating molecular complexity from simple starting materials. These one-pot transformations are highly desirable in modern organic synthesis for their atom and step economy.

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-Boc-2-bromomorpholine?

Q. How does the bromine substituent influence the stability and reactivity of N-Boc-2-bromomorpholine?

Methodological Answer: The electron-withdrawing bromine atom increases electrophilicity at the adjacent carbon, making it susceptible to nucleophilic substitution (e.g., Suzuki couplings). Stability studies under varying conditions reveal:

- Thermal stability : Decomposition >80°C (DSC/TGA data).

- Light sensitivity : Store in amber vials to prevent radical-mediated degradation.

- Hydrolytic stability : Stable in anhydrous solvents but hydrolyzes in aqueous acidic/basic conditions (monitor via pH-controlled ).

Contradiction Note : Some studies report unexpected stability in polar aprotic solvents (e.g., DMF), possibly due to steric shielding by the Boc group. Resolve via kinetic studies comparing in DMF vs. THF .

Intermediate Research Questions

Q. What strategies mitigate competing side reactions during functionalization of N-Boc-2-bromomorpholine?

Q. How can computational modeling predict regioselectivity in N-Boc-2-bromomorpholine reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack at C2 vs. C3. Key steps:

- Geometry optimization : Compare activation energies () for competing pathways.

- Solvent effects : Include PCM models for accuracy.

- Validation : Correlate computational predictions with experimental from kinetic assays.

Example : DFT predicts C2 attack is favored by 8.2 kcal/mol, aligning with >90% regioselectivity in SNAr reactions .

Advanced Research Questions

Q. What role does N-Boc-2-bromomorpholine play in stereoselective natural product synthesis?

Methodological Answer: The compound serves as a chiral building block in alkaloid synthesis (e.g., (+)-febrifugine). Key steps:

- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution.

- Ring-opening cascades : Initiate stereocenter formation via Pd-mediated allylic amination.

- Scalability challenges : Optimize flow chemistry setups for multi-gram synthesis.

Case Study : In the synthesis of (-)-morphine, N-Boc-2-bromomorpholine enabled a critical Pictet-Spengler cyclization (85% ee, confirmed via X-ray crystallography) .

Q. How do conflicting reports on N-Boc-2-bromomorpholine’s catalytic activity in C–H activation arise?

Methodological Answer: Discrepancies stem from variations in:

- Substrate electronic effects : Electron-rich aromatics vs. heteroarenes.

- Catalyst loading : Pd(OAc) vs. [Pd(allyl)Cl].

- Additives : Ag salts (e.g., ) vs. KOAc.

Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.